Cas no 338777-54-1 (2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile)
![2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile structure](https://ja.kuujia.com/images/noimg.png)
2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile
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2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00934230-1g |
2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile |
338777-54-1 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
A2B Chem LLC | AI79010-500mg |
2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile |
338777-54-1 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI79010-5mg |
2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile |
338777-54-1 | >90% | 5mg |
$214.00 | 2024-04-20 | |
abcr | AB580958-1g |
2-({(E)-[2-(Trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile; . |
338777-54-1 | 1g |
€1312.80 | 2024-08-02 | ||
A2B Chem LLC | AI79010-1mg |
2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile |
338777-54-1 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI79010-1g |
2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile |
338777-54-1 | >90% | 1g |
$1295.00 | 2024-04-20 | |
abcr | AB580958-500mg |
2-({(E)-[2-(Trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile; . |
338777-54-1 | 500mg |
€678.60 | 2024-08-02 | ||
A2B Chem LLC | AI79010-10mg |
2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile |
338777-54-1 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI79010-5g |
2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile |
338777-54-1 | >90% | 5g |
$4744.00 | 2024-04-20 |
2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrileに関する追加情報
2-[(E)-{[2-(Trifluoromethyl)Phenyl]Methylidene}Amino]Thiophene-3-Carbonitrile: A Comprehensive Overview
The compound with CAS No. 338777-54-1, known as 2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring system, a cyano group, and a substituted phenyl group with a trifluoromethyl substituent. The molecule's structure not only imparts interesting electronic properties but also makes it a promising candidate for various applications in advanced materials and pharmaceuticals.
Recent studies have highlighted the potential of this compound as a building block for constructing functional materials. Its thiophene moiety, a five-membered heterocyclic ring containing sulfur, is known for its aromaticity and ability to participate in π-π interactions. This property makes it particularly useful in the design of conjugated systems for applications such as organic electronics and optoelectronics. The cyano group attached to the thiophene ring further enhances the molecule's electronic characteristics by introducing electron-withdrawing effects, which can modulate the compound's reactivity and stability.
The presence of the trifluoromethylphenyl group in the molecule adds another layer of complexity and functionality. Trifluoromethyl groups are well-known for their strong electron-withdrawing effects, which can significantly influence the electronic properties of the parent molecule. This substituent not only increases the molecule's stability but also enhances its solubility in organic solvents, making it more amenable to synthetic manipulations and practical applications. Recent research has demonstrated that this substituent can also play a critical role in tuning the photophysical properties of the compound, making it suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices.
The synthesis of 2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile involves a series of well-established organic reactions, including Friedel-Crafts alkylation, Stille coupling, and various condensation reactions. However, recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound, making it more accessible for large-scale production.
In terms of applications, this compound has shown great promise in the field of organic electronics. Its ability to form stable charge transfer complexes with other organic semiconductors has made it a valuable component in the development of organic photovoltaic (OPV) devices. Recent studies have demonstrated that incorporating this compound into OPV blends can significantly enhance their power conversion efficiency (PCE) by optimizing the charge transport properties and reducing recombination losses.
Beyond electronics, this compound has also been explored for its potential in biomedicine. Its unique structure allows for interactions with biological molecules such as proteins and nucleic acids, making it a potential candidate for drug delivery systems or as a scaffold for small-molecule inhibitors. Preliminary studies have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.
Despite its numerous advantages, further research is needed to fully unlock the potential of 2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile. Ongoing studies are focused on optimizing its synthesis to reduce costs and improve scalability while also exploring new applications in areas such as sensors and catalysis. Additionally, understanding its long-term stability under various environmental conditions remains a critical area of investigation to ensure its reliability in practical applications.
In conclusion, CAS No. 338777-54-1 represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and material science, positions it as a key player in the development of next-generation technologies. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial fields.
338777-54-1 (2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile) 関連製品
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